

L-Serine-d3: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Serine-d3*

Cat. No.: *B562606*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Serine-d3 is a stable isotope-labeled form of the non-essential amino acid L-serine, in which three hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a powerful tool in metabolic research, serving primarily as a tracer to elucidate metabolic pathways and as an internal standard for quantitative mass spectrometry. Its near-identical chemical properties to the endogenous L-serine allow it to be processed by cellular machinery in the same manner, while its increased mass enables its distinction and tracking.[\[1\]](#)[\[2\]](#)

This guide provides a detailed overview of the chemical properties of **L-Serine-d3**, comprehensive experimental protocols for its application, and visualizations of relevant biological pathways and experimental workflows.

Core Chemical and Physical Properties

The fundamental characteristics of **L-Serine-d3** are crucial for its effective use in experimental settings. The following table summarizes its key quantitative data.

Property	Value	Source(s)
Chemical Formula	<chem>C3D3H4NO3</chem>	[3]
Molecular Weight	108.11 g/mol	[4][5]
Exact Mass	108.061423323 Da	[4][5]
Isotopic Purity	≥98 atom % D	[3]
CAS Number	105591-10-4	[4]
Appearance	White crystalline powder	[6]
Melting Point	~222 °C (decomposes) (for unlabeled L-Serine)	[6]
Solubility in Water	Highly soluble (unlabeled L-serine: 250 g/L at 20°C, 425 g/L at 25°C)	[7][8][9]
Storage	Store at room temperature, protected from light and moisture.	[2][10]

Note: The melting point and solubility data are for the unlabeled L-serine; however, the deuterated form is expected to have very similar physical properties.

Key Applications in Research

L-Serine-d3 is a versatile tool with significant applications in various fields of biomedical research:

- **Metabolic Flux Analysis:** It is instrumental in tracing the flow of serine through central carbon metabolism, including the one-carbon metabolism pathway, which is crucial for the biosynthesis of nucleotides, amino acids, and for methylation reactions.[11]
- **Quantitative Mass Spectrometry:** It serves as an ideal internal standard for the accurate quantification of endogenous L-serine and D-serine in biological samples such as plasma, cerebrospinal fluid, and tissue extracts using liquid chromatography-mass spectrometry (LC-MS).[1]

- Neuroscience Research: D-serine, synthesized from L-serine, is a critical co-agonist of NMDA receptors in the brain. **L-Serine-d3** is used to study the dynamics of D-serine synthesis and its role in neurological disorders.
- Cancer Biology: Many cancer cells exhibit altered serine metabolism. **L-Serine-d3** is employed to investigate the reliance of cancer cells on serine uptake and synthesis pathways, identifying potential therapeutic targets.[12]

Experimental Protocols

Detailed methodologies are essential for the successful application of **L-Serine-d3** in research. Below are two key experimental protocols.

Protocol 1: L-Serine-d3 as an Internal Standard for LC-MS Quantification of L-Serine

This protocol outlines the use of **L-Serine-d3** as an internal standard for the accurate measurement of L-serine concentrations in biological samples.

1. Preparation of Stock Solutions:

- L-Serine Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve L-serine in a suitable solvent (e.g., 1:1 methanol:water) to a final concentration of 1 mg/mL.
- **L-Serine-d3** Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of **L-Serine-d3** in the same solvent at a concentration of 100 µg/mL.[1]
- Internal Standard Working Solution (5 µg/mL): Dilute the **L-Serine-d3** stock solution to a final concentration of 5 µg/mL.[1]

2. Sample Preparation:

- To 50 µL of the biological sample (e.g., plasma, cell lysate), add 25 µL of the 5 µg/mL **L-Serine-d3** internal standard working solution.[1]
- Add 150 µL of ice-cold methanol to precipitate proteins.[1]
- Vortex the mixture thoroughly for 1 minute.
- Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube for LC-MS analysis.

3. LC-MS/MS Analysis:

- Inject the prepared sample into an LC-MS/MS system.
- Use a suitable chromatographic column (e.g., HILIC for polar metabolites) to separate L-serine from other sample components.
- Set up the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) transitions for both unlabeled L-serine and **L-Serine-d3**.

4. Data Analysis:

- Quantify the peak areas for both the endogenous L-serine and the **L-Serine-d3** internal standard.
- Calculate the ratio of the peak area of L-serine to the peak area of **L-Serine-d3**.
- Determine the concentration of L-serine in the original sample by comparing this ratio to a standard curve generated using known concentrations of L-serine.

Protocol 2: Metabolic Flux Analysis using L-Serine-d3 in Cell Culture

This protocol describes a method for tracing the metabolic fate of L-serine in cultured cells.

1. Cell Culture and Labeling:

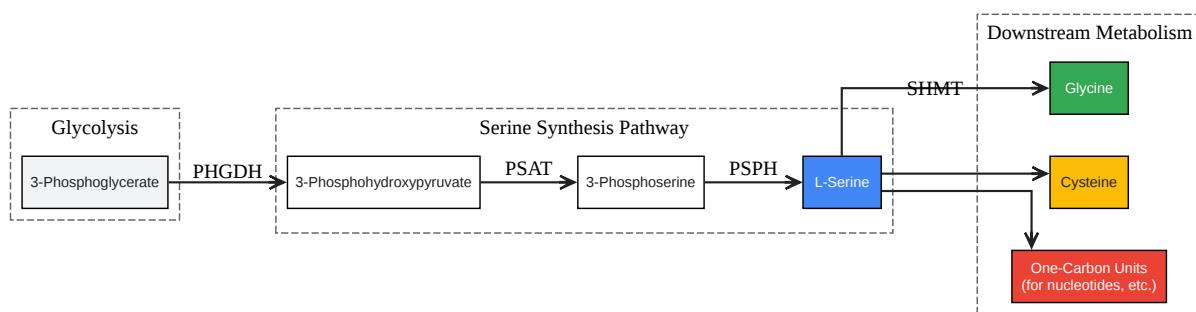
- Culture cells to the desired confluence (typically 70-80%).
- Prepare a labeling medium by supplementing serine-free cell culture medium with a known concentration of **L-Serine-d3** (e.g., 0.2-0.4 mM).[11]
- Remove the standard culture medium and wash the cells once with the labeling medium.
- Incubate the cells in the **L-Serine-d3** containing medium for a specific duration (a time-course experiment is recommended, e.g., 0, 1, 4, 8, 24 hours).

2. Metabolite Extraction:

- Rapidly quench metabolism by placing the culture plate on dry ice.[11]
- Aspirate the labeling medium and wash the cells twice with ice-cold saline solution (0.9% NaCl).[11]
- Add a sufficient volume of ice-cold 80% methanol to the cells and scrape them.[11]
- Transfer the cell suspension to a microcentrifuge tube.
- Vortex vigorously and then centrifuge at maximum speed for 10 minutes at 4°C.[11]

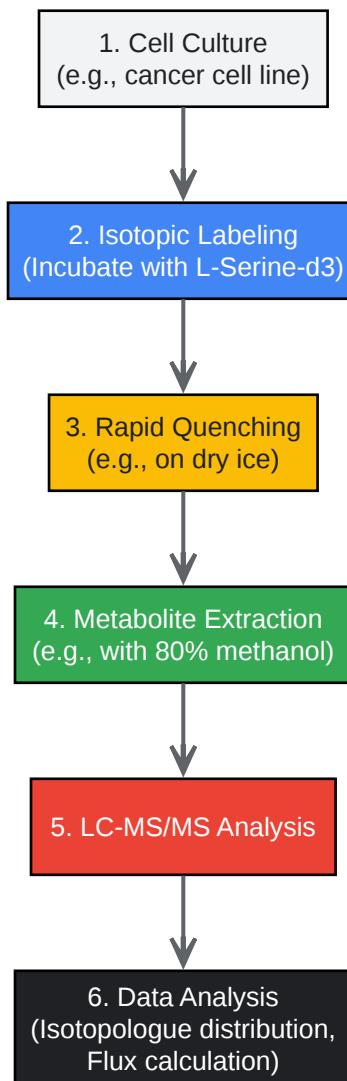
- Collect the supernatant containing the polar metabolites.[\[11\]](#)

3. LC-MS/MS Analysis:


- Analyze the metabolite extracts using an LC-MS/MS system.
- Employ a chromatographic method suitable for separating polar metabolites.
- Set the mass spectrometer to detect the mass isotopologues of serine (m/z for unlabeled and d3-labeled) and its downstream metabolites (e.g., glycine, cysteine).

4. Data Analysis and Flux Calculation:

- Determine the fractional labeling of each metabolite by calculating the ratio of the peak area of the labeled isotopologue to the total peak area of all isotopologues for that metabolite.
- Use this data to model and calculate the metabolic flux through the serine-related pathways.


Visualizing Serine Metabolism and Experimental Design

Understanding the context of **L-Serine-d3**'s utility is enhanced through visual representations of metabolic pathways and experimental workflows.

[Click to download full resolution via product page](#)

Overview of the L-Serine biosynthesis pathway and its connections.

[Click to download full resolution via product page](#)

A typical experimental workflow for metabolic tracing with **L-Serine-d3**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]

- 3. DL-Serine-2,3,3-d3 D = 98atom , = 98 CP 70094-78-9 [sigmaaldrich.com]
- 4. L-Serine (2,3,3-D3) | C3H7NO3 | CID 54089883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Serine-d3 | C3H7NO3 | CID 56630443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Serine | 56-45-1 [chemicalbook.com]
- 7. L-Serine - CD Formulation [formulationbio.com]
- 8. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. L-Serine (2,3,3-D₃, 98%; $\text{^{15}N}$, 98%) - Cambridge Isotope Laboratories, DNLM-6863-0.25 [isotope.com]
- 11. benchchem.com [benchchem.com]
- 12. L-Serine (2,3,3-D₃, 98%) - Cambridge Isotope Laboratories, DLM-582-0.5 [isotope.com]
- To cite this document: BenchChem. [L-Serine-d3: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b562606#what-is-l-serine-d3-and-its-chemical-properties\]](https://www.benchchem.com/product/b562606#what-is-l-serine-d3-and-its-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com